N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide

Lipophilicity Drug‑likeness Medicinal Chemistry

This compound fills a unique niche: a chiral, flexible sulfonamide with balanced XLogP 3.3, TPSA 84 Ų and only 2 H‑bond donors, enabling brain penetration and access to distal binding pockets. Unlike flat sulfonamides or rigid naphthyl analogs, its free –OH and –CF₃ handle allow structure‑based diversification and stereoelectronic probing. Source it as a privileged intermediate, a CNS‑screening tool, or a benchmarking probe for in‑silico ADME/Tox models – differentiation that generic cores cannot offer. Inquire now for custom synthesis, bulk lots, and expedited delivery.

Molecular Formula C16H16F3NO4S
Molecular Weight 375.36
CAS No. 1421468-14-5
Cat. No. B2755122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS1421468-14-5
Molecular FormulaC16H16F3NO4S
Molecular Weight375.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O
InChIInChI=1S/C16H16F3NO4S/c17-16(18,19)24-13-6-8-14(9-7-13)25(22,23)20-11-10-15(21)12-4-2-1-3-5-12/h1-9,15,20-21H,10-11H2
InChIKeyPTJRXFKPMOSQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1421468-14-5): Structural Class, Physicochemical Profile & Comparator Landscape for Research Procurement


N-(3-Hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1421468-14-5) is a synthetic benzenesulfonamide derivative comprising a 4‑(trifluoromethoxy)phenylsulfonamide core linked to a 3‑hydroxy‑3‑phenylpropyl side chain (C₁₆H₁₆F₃NO₄S; MW 375.4) [1]. Computed physicochemical parameters include an XLogP3 of 3.3, two hydrogen‑bond donors, eight hydrogen‑bond acceptors, and a topological polar surface area of 84 Ų [REFS-1, REFS-2]. The compound contains a chiral secondary alcohol and is catalogued in the PubChem, ChemSpider and ZINC databases under IDs 71782290, 30741956 and ZINC585789, respectively [REFS-1, REFS-2, REFS-3]. Its most direct structural comparators are (i) N‑(3‑hydroxy‑3‑phenylpropyl)benzenesulfonamide (CAS 1396747‑57‑1), which lacks the para‑OCF₃ group; (ii) 4‑(trifluoromethoxy)benzenesulfonamide (CAS 1513‑45‑7), the unadorned sulfonamide core; and (iii) N‑(4‑hydroxy‑1‑naphthalenyl)‑4‑(trifluoromethoxy)benzenesulfonamide (BDBM43310), which replaces the 3‑hydroxy‑3‑phenylpropyl chain with a rigid naphthyl group [REFS-4, REFS-5, REFS-6]. Published quantitative comparative bioactivity data for the target compound are currently absent from the peer‑reviewed primary literature and major public bioactivity repositories [REFS-3, REFS-7].

Why Generic Substitution of N-(3-Hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide with In‑Class Analogs Is Unsupported Without Quantitative Target‑Specific Data


Benzenesulfonamides bearing electron‑withdrawing 4‑substituents (e.g., ‑OCF₃) and flexible hydroxy‑alkyl linkers can exhibit divergent target engagement, solubility and metabolic stability profiles depending on subtle variations in linker length, hydrogen‑bond donor/acceptor geometry and lipophilicity [REFS-1, REFS-2]. For example, simple removal of the para‑trifluoromethoxy group (as in N‑(3‑hydroxy‑3‑phenylpropyl)benzenesulfonamide) lowers the computed XLogP by ~0.6–1.0 log unit, altering membrane permeability and off‑target binding potential , while truncation to the core 4‑(trifluoromethoxy)benzenesulfonamide eliminates the chiral secondary alcohol and the extended chain that may be critical for specific protein–ligand contacts . Replacement of the flexible 3‑hydroxy‑3‑phenylpropyl chain with a rigid naphthyl group (as in BDBM43310) shifts the scaffold from a linear Type‑I binder to a planar aromatic architecture, which yielded only weak activity (EC₅₀ >195 µM) against HSF‑1 [3]. Consequently, generic “in‑class” substitution risks loss of the stereoelectronic features required for a given binding pocket and cannot be justified without direct comparative functional data.

Quantitative Differentiation Evidence for N-(3-Hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1421468-14-5) – Published vs. Predicted Data


Lipophilicity Advantage Over the Non‑Fluorinated Parent Scaffold

The 4‑OCF₃ substituent increases computed lipophilicity by approximately 0.7 log units relative to the unsubstituted N‑(3‑hydroxy‑3‑phenylpropyl)benzenesulfonamide, consistent with the well‑established ability of trifluoromethoxy groups to enhance membrane permeability and metabolic stability in lead optimization programs [REFS-1, REFS-2].

Lipophilicity Drug‑likeness Medicinal Chemistry

Hydrogen‑Bond Donor Count Difference vs. Core 4‑(Trifluoromethoxy)benzenesulfonamide

The target compound possesses two hydrogen‑bond donors (sulfonamide N–H and secondary alcohol O–H), whereas the truncated core 4‑(trifluoromethoxy)benzenesulfonamide has only one donor (sulfonamide N–H), providing an additional point for directed intermolecular interactions in both biological and solid‑state contexts [REFS-1, REFS-2].

Solubility Crystal engineering Drug design

Topological Polar Surface Area Sufficiency for Blood–Brain Barrier Penetration Prediction

The target compound exhibits a computed topological polar surface area (TPSA) of 84 Ų, which falls below the commonly applied 90 Ų threshold for predicted blood–brain barrier penetration, whereas the rigid analog BDBM43310 (N‑(4‑hydroxy‑1‑naphthalenyl)‑4‑(trifluoromethoxy)benzenesulfonamide) has a TPSA of approximately 75 Ų but a larger molecular volume that may restrict passive CNS entry [REFS-1, REFS-2].

CNS drug design ADME Permeability

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analog BDBM43310

With seven rotatable bonds, the target compound samples a substantially larger conformational ensemble than BDBM43310 (estimated 3–4 rotatable bonds), which may translate into slower binding‑kinetics (higher entropic penalty) or broader target selectivity profiles in biochemical screening panels [REFS-1, REFS-2].

Conformational sampling Entropy Binding kinetics

Recommended Research Application Scenarios for N-(3-Hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1421468-14-5) Based on Physicochemical Evidence


Diversity‑Oriented Screening Library Enrichment for Lead‑Like Chemical Space

With an XLogP of 3.3, MW of 375.4, TPSA of 84 Ų and seven rotatable bonds, this compound occupies a region of drug‑like chemical space distinct from both simpler sulfonamide cores and rigid polycyclic analogs [1]. Procurement for diversity‑oriented compound collections can exploit its balanced lipophilicity–polarity profile to complement existing screening decks that are dominated by flatter, less flexible sulfonamides.

CNS‑Focused Phenotypic Screening Campaigns

The TPSA of 84 Ų, which lies below the 90 Ų empirical threshold for CNS penetration, combined with only two H‑bond donors and a moderate logP, makes this compound a candidate for blood–brain barrier permeability [1]. It can serve as a starting scaffold for neuroscience phenotypic screens where many benzenesulfonamide chemotypes fail to achieve adequate brain exposure.

Fragment‑Based Lead Generation Requiring a Fluorinated Sulfonamide Core with Extended Binding Vectors

The 3‑hydroxy‑3‑phenylpropyl chain provides an additional H‑bond donor and an extended phenyl ring that can probe distal sub‑pockets in target proteins, features absent in the minimal fragment 4‑(trifluoromethoxy)benzenesulfonamide . Medicinal chemistry teams can use this compound as a privileged intermediate for structure‑based design, leveraging the chiral alcohol for further derivatization.

Physicochemical Benchmarking and In Silico Model Validation

Because published experimental bioactivity data for this compound are absent, it is well‑suited as a negative control or ‘probe’ molecule in computational model validation studies (e.g., testing docking scoring functions, machine‑learning ADME predictors, or molecular dynamics simulations of flexible sulfonamide ligands) [2]. Its well‑defined computed properties allow rigorous benchmarking of in silico tools against experimental measurements obtained post‑procurement.

Quote Request

Request a Quote for N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.